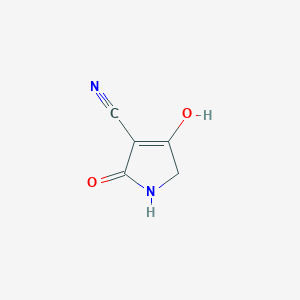
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrole ring substituted with hydroxy, oxo, and nitrile groups. Its molecular formula is C5H4N2O2, and it has a molecular weight of 124.1 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of glycine-derived enamino amides under specific conditions. For instance, the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope . Another method includes the oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The nitrile group can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups depending on the reagents and conditions used.
科学的研究の応用
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, its aldose reductase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition is crucial in managing complications related to diabetes.
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Diethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate
Uniqueness
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, oxo, and nitrile groups makes it a versatile compound for various synthetic and research applications.
生物活性
4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H6N2O2
- Molecular Weight : 138.12 g/mol
- CAS Number : 29418-72-2
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of derivatives related to 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole. For instance, a series of pyrrole derivatives were synthesized and evaluated for their aldose reductase (AR) inhibitory activity, which is crucial in the management of diabetic complications. The findings indicated that certain derivatives exhibited significant AR inhibition, suggesting their potential as hypoglycemic agents .
Antibacterial Activity
Compounds derived from pyrrole structures have shown promising antibacterial properties. A study evaluated the antibacterial activity of various pyrrole derivatives against common bacterial strains. The results indicated that some derivatives demonstrated effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
Antiviral Activity
In addition to antibacterial properties, pyrrole derivatives have been investigated for antiviral activities. Certain compounds have shown potential in inhibiting HIV integrase, an essential enzyme for HIV replication. The structure-activity relationship studies suggest that modifications on the pyrrole ring can enhance antiviral efficacy .
The biological activities of this compound and its derivatives are attributed to their ability to interact with various biological targets:
- Aldose Reductase Inhibition : This mechanism is vital for reducing complications associated with diabetes by lowering sorbitol levels in cells.
- Bacterial Cell Wall Disruption : Some derivatives may disrupt bacterial cell wall synthesis, leading to cell lysis.
- HIV Integrase Inhibition : By binding to the active site of integrase, these compounds can prevent viral replication.
Study 1: Antidiabetic Evaluation
In a study published in 2017, researchers synthesized a series of pyrrole derivatives and evaluated their in vitro insulin-mimetic activities. Four out of five tested compounds showed higher insulin-mimetic activity than the control (ZnSO4), indicating their potential as therapeutic agents for diabetes management .
Study 2: Antibacterial Screening
A comprehensive screening of pyrrole derivatives against various bacterial strains revealed that certain compounds exhibited potent antibacterial effects with MIC values significantly lower than conventional antibiotics like ciprofloxacin . This suggests a promising avenue for developing new antibacterial therapies.
特性
分子式 |
C5H4N2O2 |
|---|---|
分子量 |
124.10 g/mol |
IUPAC名 |
3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C5H4N2O2/c6-1-3-4(8)2-7-5(3)9/h8H,2H2,(H,7,9) |
InChIキー |
GYMIEHKBQRAQAK-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)N1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















